9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole
Brand Name: Vulcanchem
CAS No.: 1308652-64-3
VCID: VC0173520
InChI: InChI=1S/C30H34NP/c1-3-13-23(14-4-1)32(24-15-5-2-6-16-24)30-22-12-11-21-29(30)31-27-19-9-7-17-25(27)26-18-8-10-20-28(26)31/h7-12,17-24H,1-6,13-16H2
SMILES: C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3N4C5=CC=CC=C5C6=CC=CC=C64
Molecular Formula: C30H34NP
Molecular Weight: 439.583

9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole

CAS No.: 1308652-64-3

Cat. No.: VC0173520

Molecular Formula: C30H34NP

Molecular Weight: 439.583

* For research use only. Not for human or veterinary use.

9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole - 1308652-64-3

Specification

CAS No. 1308652-64-3
Molecular Formula C30H34NP
Molecular Weight 439.583
IUPAC Name (2-carbazol-9-ylphenyl)-dicyclohexylphosphane
Standard InChI InChI=1S/C30H34NP/c1-3-13-23(14-4-1)32(24-15-5-2-6-16-24)30-22-12-11-21-29(30)31-27-19-9-7-17-25(27)26-18-8-10-20-28(26)31/h7-12,17-24H,1-6,13-16H2
Standard InChI Key DGWSERVYJXYEDY-UHFFFAOYSA-N
SMILES C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3N4C5=CC=CC=C5C6=CC=CC=C64

Introduction

Chemical Identity and Structure

9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole consists of a carbazole unit linked to a phenyl ring that bears a dicyclohexylphosphino group. The molecular structure creates a distinctive spatial arrangement that influences its function as a ligand in catalytic systems.

Basic Identification Data

ParameterInformation
Chemical Name9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole
Common Synonyms(2-carbazol-9-ylphenyl)-dicyclohexylphosphane; Min. 98% PhenCar-Phos
CAS Registry Number1308652-64-3
Molecular FormulaC30H34NP
Molecular Weight439.57 g/mol
Creation Date2011-09-19
Modification Date2025-02-22

The compound is structurally characterized by a carbazole unit (a tricyclic nitrogen-containing aromatic system) connected at the nitrogen to an ortho-substituted phenyl ring bearing a dicyclohexylphosphino group at the adjacent position . This arrangement creates a molecule with specific coordination capabilities that are valuable in catalytic applications.

Structural Representations

The compound can be represented through various notational systems that provide insights into its structural composition:

Notation TypeRepresentation
SMILESC1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3N4C5=CC=CC=C5C6=CC=CC=C64
InChIInChI=1S/C30H34NP/c1-3-13-23(14-4-1)32(24-15-5-2-6-16-24)30-22-12-11-21-29(30)31-27-19-9-7-17-25(27)26-18-8-10-20-28(26)31/h7-12,17-24H,1-6,13-16H2
InChIKeyDGWSERVYJXYEDY-UHFFFAOYSA-N

The 2D and 3D structural conformations are available in chemical databases, providing visual representation of the molecular geometry and spatial arrangement .

Physical and Chemical Properties

Physical Characteristics

9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole exhibits specific physical properties that influence its handling, storage, and application in chemical processes.

PropertyValue/Description
Physical StateSolid
Melting Point186-190°C
AppearanceCrystalline solid
StabilityAir-sensitive; requires inert gas protection
Storage ConditionsUnder argon at room temperature

The compound's physical stability is influenced by the phosphine group, which is susceptible to oxidation upon exposure to air. This necessitates special handling procedures to maintain its catalytic efficacy .

Chemical Reactivity

The chemical behavior of 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole is primarily determined by:

  • The phosphorus atom, which acts as a strong electron donor and coordinates to transition metals

  • The carbazole moiety, which provides structural rigidity and specific electronic contributions

  • The phenyl linker, which creates a defined spatial relationship between the phosphorus and nitrogen atoms

These elements combine to create a compound with distinct coordination properties that are especially valuable in transition metal catalysis .

Hazard ClassificationDetails
GHS PictogramGHS07 Warning
Hazard StatementsH302 (Harmful if swallowed)
H315 (Causes skin irritation)
H319 (Causes serious eye irritation)
H335 (May cause respiratory irritation)
H413 (May cause long lasting harmful effects to aquatic life)
Precautionary StatementsP261, P305+P351+P338, P273, P501

These hazard classifications indicate that appropriate personal protective equipment and handling procedures should be employed when working with this compound .

Synthesis Methods

Traditional Synthetic Routes

The synthesis of 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole has evolved over time, with various approaches developed to optimize yield and purity.

  • Required substoichiometric amounts of copper salts

  • Necessitated diamine catalysts

  • Generated significant amounts of side products

  • Created purification challenges due to copper residues

  • Showed limited scalability for industrial applications

Advanced Synthetic Methodology

More recent developments have introduced improved synthetic pathways for 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole, particularly focusing on scalability and efficiency:

A nucleophilic substitution method has been developed involving the heating of 1-bromo-2-fluorobenzene with a carbazole derivative and KOH in DMF without inert atmosphere protection. This approach offers several advantages:

This improved synthetic route has contributed to the increased availability and utilization of 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole in various research and industrial settings.

Applications in Organometallic Chemistry

Role as a Phosphine Ligand

9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole serves primarily as a specialized phosphine ligand in organometallic chemistry. It belongs to the PhenCarPhos series of ligands, which are characterized by their carbazolyl-derived phosphine structures .

The compound exhibits several characteristics that make it valuable as a ligand:

  • Strong coordination to metal centers through the phosphorus atom

  • Unique electronic properties due to the combination of carbazole and phosphine moieties

  • Specific steric profile created by the dicyclohexyl groups

  • Thermal stability in various reaction conditions

  • Tunable reactivity based on metal coordination

These properties enable 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole to effectively stabilize and modulate the reactivity of various transition metals, particularly in catalytic applications.

Catalytic Applications

The most significant applications of 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole are found in transition metal catalysis, where it serves as a ligand in various transformations:

MetalCatalytic Applications
PalladiumCross-coupling reactions, sterically hindered arylations, direct C-H bond functionalization
PlatinumHydrogenation reactions, isomerization processes
NickelC-C bond formation, reductive couplings

The unique structural features of this ligand make it particularly effective in promoting challenging transformations involving sterically demanding substrates .

Specific Catalytic Processes

Research has demonstrated that 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole is particularly effective in palladium-catalyzed processes, including:

  • Sterically hindered biaryl coupling reactions

  • Direct C-H bond arylation processes

  • Cross-coupling reactions involving challenging substrates

  • Selective transformations of complex molecular architectures

These applications highlight the value of 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole in modern synthetic organic chemistry, particularly in the synthesis of complex molecules for pharmaceutical and materials science applications.

Research Developments

Recent Advances

Recent research efforts have expanded our understanding of 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole and its applications in catalysis. Key developments include:

  • Optimization of ligand synthesis for improved scalability and cost-effectiveness

  • Detailed mechanistic investigations of catalytic processes involving this ligand

  • Expansion of reaction scope to include more challenging transformations

  • Development of related ligands based on the same structural principles

  • Exploration of applications beyond traditional cross-coupling reactions

These research advances continue to enhance the utility of 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole in various chemical transformations and deepen our understanding of its function as a ligand.

Comparative Studies

Comparative studies have positioned 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole within the broader context of phosphine ligands, highlighting its unique advantages in specific applications:

Ligand TypeAdvantages of 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole
Triphenylphosphine derivativesEnhanced stability, better performance with sterically hindered substrates
AlkylphosphinesImproved thermal stability, specific electronic properties
Bidentate phosphinesUnique monodendate coordination with specialized steric profile

These comparative analyses have helped position 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole as a specialized ligand with distinct advantages in certain catalytic applications.

ParameterTypical Commercial Specification
Purity≥98%
FormCrystalline solid
PackagingUnder inert gas (argon)
Available Quantities100 mg to multi-gram packages
Storage RequirementsRoom temperature, under inert atmosphere

These specifications ensure the compound's stability and efficacy in various applications .

Related Compounds and Derivatives

Structural Analogues

Several structural analogues of 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole have been developed, exploring variations in the phosphine group and other structural elements:

CompoundStructural VariationComparative Properties
9-[2-(Diphenylphosphino)phenyl]-9H-carbazolePhenyl groups replace cyclohexylDifferent electronic properties, modified steric profile
Variations in carbazole substitutionElectron-donating or withdrawing groups on carbazoleTuned electronic properties for specialized applications
Modifications to the linkerVariations in the connecting phenyl ringAltered spatial relationships between coordination sites

These structural analogues provide a family of related ligands with tunable properties for specific catalytic applications .

The PhenCarPhos Family

9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole belongs to the broader PhenCarPhos family of ligands, which share the common structural motif of a carbazole unit linked to a phosphine-bearing phenyl ring. This family represents an important class of ligands in modern catalytic chemistry, with members optimized for various applications based on electronic and steric considerations .

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